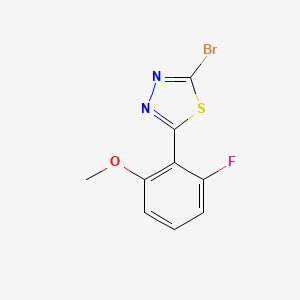
2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole
Übersicht
Beschreibung
2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole, also known as BFM-1, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it highly effective in targeting specific biological processes, making it an attractive candidate for use in various research fields.
Wirkmechanismus
2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole exerts its effects by targeting specific biological processes, including the inhibition of protein kinase CK2 and the modulation of ion channels. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation and apoptosis. 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole inhibits CK2 by binding to the ATP-binding site of the kinase, thereby preventing its activity. Ion channels are involved in various physiological processes, including the transmission of nerve impulses and the regulation of cardiac and skeletal muscle function. 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole modulates ion channels by binding to specific sites on the channels, thereby altering their activity.
Biochemical and Physiological Effects:
2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of ion channel activity, and the reduction of inflammatory cytokine production. These effects are mediated by the compound's ability to target specific biological processes, making it a highly effective tool for studying these processes in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole in lab experiments include its high potency and specificity, its ability to target specific biological processes, and its well-characterized mechanism of action. However, there are also some limitations to using 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for the use of 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole in scientific research. One area of interest is the development of new cancer therapies that target CK2, as 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole has shown promise in inhibiting the growth of various cancer cell lines. Another area of interest is the development of new treatments for inflammatory disorders, as 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole has been shown to reduce the production of inflammatory cytokines. Additionally, 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole could be used to study the role of ion channels in various physiological processes, including the regulation of cardiac and skeletal muscle function.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole has been studied for its potential use in various scientific research applications, including cancer research, inflammation research, and neuroscience research. In cancer research, 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In inflammation research, 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole has been shown to reduce the production of inflammatory cytokines, which are involved in various inflammatory disorders. In neuroscience research, 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole has been shown to modulate the activity of ion channels, which are involved in various neurological disorders.
Eigenschaften
IUPAC Name |
2-bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2OS/c1-14-6-4-2-3-5(11)7(6)8-12-13-9(10)15-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNYMIMINLIISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)
![5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1400082.png)
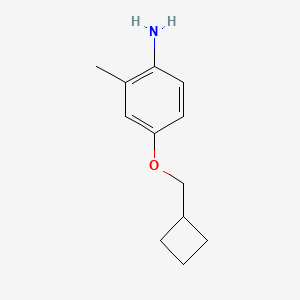


![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)


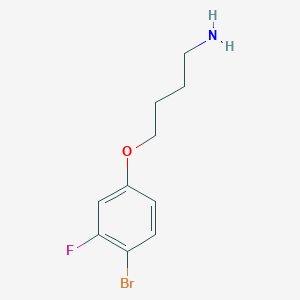
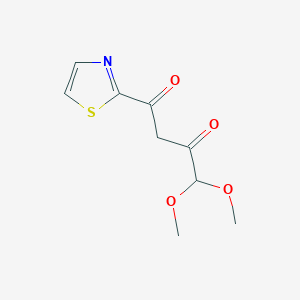
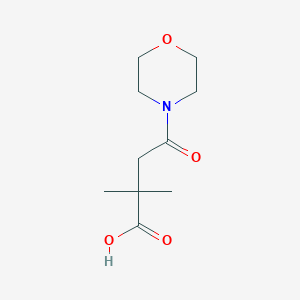
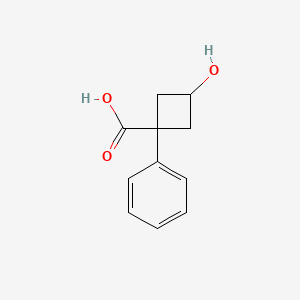
amine](/img/structure/B1400101.png)